![molecular formula C7H5F4N B1611219 4-Amino-2,3,5,6-tetrafluorotoluene CAS No. 4127-63-3](/img/structure/B1611219.png)
4-Amino-2,3,5,6-tetrafluorotoluene
Overview
Description
4-Amino-2,3,5,6-tetrafluorotoluene is an organic compound with the molecular formula C7H5F4N It is a derivative of toluene, where four hydrogen atoms on the benzene ring are replaced by fluorine atoms, and an amino group is attached to the fourth position
Mechanism of Action
Target of Action
This compound is often used as a building block in organic synthesis
Mode of Action
It’s known to participate in reactions such as the suzuki–miyaura cross-coupling , which is a type of palladium-catalyzed carbon–carbon bond-forming reaction. This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, due to its mild conditions and functional group tolerance .
Biochemical Pathways
The biochemical pathways affected by 2,3,5,6-Tetrafluoro-4-methylaniline are not well-documented. As a building block in organic synthesis, it’s likely involved in various synthetic pathways depending on the specific reactions it’s used in. For example, it’s used in the Suzuki–Miyaura cross-coupling reaction, which forms carbon-carbon bonds and is a key step in many synthetic pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,5,6-Tetrafluoro-4-methylaniline. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the outcomes of the reactions it’s involved in. For example, the compound’s melting point is reported to be 63-64°C , and its density is 1.44 g/mL at 25°C . These properties could influence how it behaves under different environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct fluorination of 4-methylbenzenamine using fluorinating agents such as elemental fluorine or xenon difluoride under controlled conditions .
Industrial Production Methods
Industrial production methods for 4-Amino-2,3,5,6-tetrafluorotoluene often involve multi-step processes that ensure high yield and purity. These methods may include catalytic fluorination techniques and the use of specialized reactors to control reaction parameters such as temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,3,5,6-tetrafluorotoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamines or amines.
Substitution: The fluorine atoms on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds .
Scientific Research Applications
Physical Properties
- Melting Point : Approximately 185-187 °C
- Solubility : Soluble in organic solvents such as dimethylformamide and dimethyl sulfoxide.
Synthesis of Fluorinated Compounds
4-Amino-2,3,5,6-tetrafluorotoluene serves as a crucial intermediate in the synthesis of various fluorinated compounds. Its amino group can participate in nucleophilic substitution reactions, making it valuable for creating complex molecules used in pharmaceuticals and agrochemicals.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound can be synthesized to develop new anticancer agents. For instance, modifications to the amino group allow for the attachment of different functional groups that enhance biological activity against cancer cells .
Material Science
The unique properties of fluorinated compounds make them suitable for applications in material science. This compound can be used to develop polymers with enhanced thermal stability and chemical resistance.
Case Study: Development of High-Performance Polymers
Studies have shown that incorporating this compound into polymer matrices improves their mechanical properties and resistance to harsh environments. These materials are particularly useful in aerospace and automotive industries .
Pharmaceutical Applications
The compound is explored for its potential use in drug development due to its ability to modify biological activity through structural changes.
Case Study: Drug Design
In drug design, fluorinated compounds often exhibit altered pharmacokinetics and increased metabolic stability. Research indicates that derivatives of this compound have shown promise as inhibitors in various biochemical pathways relevant to disease treatment .
Analytical Chemistry
Fluorinated compounds are also utilized in analytical chemistry for developing sensitive detection methods.
Case Study: Chromatographic Techniques
The incorporation of this compound into chromatographic systems has been reported to enhance the separation efficiency of complex mixtures due to its unique interaction with stationary phases .
Table 1: Comparison of Applications
Application Area | Description | Key Benefits |
---|---|---|
Synthesis | Intermediate for fluorinated compounds | Versatile reactivity |
Material Science | Development of high-performance polymers | Enhanced thermal stability |
Pharmaceutical Research | Potential drug development through structural modification | Improved pharmacokinetics |
Analytical Chemistry | Use in chromatographic techniques | Increased sensitivity |
Table 2: Case Studies Overview
Case Study | Focus Area | Findings/Outcomes |
---|---|---|
Anticancer Agents | Synthesis | Derivatives showed enhanced biological activity |
High-Performance Polymers | Material Science | Improved mechanical properties |
Drug Design | Pharmaceutical Applications | Promising inhibitors identified |
Chromatographic Techniques | Analytical Chemistry | Enhanced separation efficiency |
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluorotoluene: Similar in structure but lacks the amino group, making it less reactive in certain chemical reactions.
4-Amino-2,3,5,6-tetrafluorobenzoic acid: Contains a carboxyl group instead of a methyl group, leading to different chemical properties and applications.
Uniqueness
4-Amino-2,3,5,6-tetrafluorotoluene is unique due to the combination of fluorine atoms and an amino group on the benzene ring. This combination imparts distinct reactivity and potential for diverse applications in various fields .
Biological Activity
4-Amino-2,3,5,6-tetrafluorotoluene (also known as 4-ATFT) is a fluorinated aromatic amine that has garnered attention due to its potential biological activities and implications in toxicology. This article explores the biological activity of 4-ATFT, summarizing relevant research findings, case studies, and providing data tables for clarity.
- Molecular Formula : CHFN
- Molar Mass : 179.11 g/mol
- Density : 1.434 g/cm³ (predicted)
These properties indicate that 4-ATFT is a stable compound with significant fluorination, which can influence its biological interactions.
1. Toxicological Studies
Research has indicated that 4-ATFT may exhibit mutagenic properties. A study on the metabolic pathways of related compounds suggests that exposure to 4-ATFT can lead to DNA damage. Specifically, it was found that urine from workers exposed to TNT (which metabolizes into 4-ADNT, a related compound) showed mutagenic activity in Salmonella strains, indicating a potential for similar effects with 4-ATFT due to its structural similarities .
2. Mutagenicity and Genotoxicity
A series of mutagenicity assays conducted using various Salmonella strains demonstrated that 4-ATFT could induce mutations in a concentration-dependent manner. The results indicated that:
- In the absence of metabolic activation, mutagenicity was observed at concentrations ranging from 100 to 400 µg/plate.
- With metabolic activation (using S9 mix), the mutagenic response was generally reduced .
Table 1: Summary of Mutagenicity Studies on this compound
Test System | Dose/Concentration (µg/plate) | Results Without Activation | Results With Activation |
---|---|---|---|
S. typhimurium TA98 | 0 - 400 | Positive | Negative |
S. typhimurium TA100 | 0 - 400 | Positive | Reduced |
3. Antimicrobial Activity
Recent studies have explored the antimicrobial potential of copper complexes derived from ligands including 4-ATFT. These complexes exhibited significant antibacterial activity against various pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values indicated strong bactericidal effects .
Table 2: Antimicrobial Activity of Copper Complexes Derived from this compound
Pathogen | MIC (mg/mL) |
---|---|
E. coli | <0.5 |
Staphylococcus aureus | <0.5 |
Pseudomonas aeruginosa | <1 |
Case Study: Occupational Exposure
A study involving workers in munitions factories revealed significant levels of urinary excretion of amino dinitrotoluenes (including metabolites of TNT). The findings suggested that prolonged exposure to compounds like 4-ATFT could lead to adverse health effects due to their mutagenic potential .
Case Study: Environmental Impact
The environmental persistence of fluorinated compounds raises concerns regarding bioaccumulation and long-term ecological effects. Research indicates that these compounds may disrupt endocrine functions in aquatic organisms, necessitating further investigation into their environmental impact .
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4N/c1-2-3(8)5(10)7(12)6(11)4(2)9/h12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJIBKOEKYHHCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80502779 | |
Record name | 2,3,5,6-Tetrafluoro-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80502779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4127-63-3 | |
Record name | 2,3,5,6-Tetrafluoro-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80502779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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